molecular formula C11H12BrNO B8560930 6-Bromo-3,3,7-trimethylindolin-2-one

6-Bromo-3,3,7-trimethylindolin-2-one

Cat. No.: B8560930
M. Wt: 254.12 g/mol
InChI Key: ORWFOEXKWNQBFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Properties

Molecular Formula

C11H12BrNO

Molecular Weight

254.12 g/mol

IUPAC Name

6-bromo-3,3,7-trimethyl-1H-indol-2-one

InChI

InChI=1S/C11H12BrNO/c1-6-8(12)5-4-7-9(6)13-10(14)11(7,2)3/h4-5H,1-3H3,(H,13,14)

InChI Key

ORWFOEXKWNQBFK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1NC(=O)C2(C)C)Br

Origin of Product

United States

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 6-Bromo-3,3,7-trimethylindolin-2-one
  • CAS No.: 1259513-30-8 (as per )
  • Molecular Formula: C₁₁H₁₂BrNO
  • Molecular Weight : 254.12 g/mol
  • Structural Features : A brominated indolin-2-one scaffold with methyl substituents at positions 3, 3, and 6. The bromine atom at position 6 enhances electrophilicity, influencing reactivity and biological interactions .

Applications :
Primarily used in medicinal chemistry as a synthetic intermediate for drug discovery, particularly in targeting kinase inhibitors and anti-cancer agents. Its structural rigidity and halogenated aromatic system make it valuable for structure-activity relationship (SAR) studies .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues, highlighting differences in substituents, molecular properties, and applications:

Compound Name CAS No. Molecular Formula Key Substituents Molecular Weight (g/mol) Applications/Notes
This compound 1259513-30-8 C₁₁H₁₂BrNO Br (C6), Me (C3, C3, C7) 254.12 Medicinal intermediate; kinase inhibitor scaffolds
5-Bromo-3,3,7-trimethylindolin-2-one 99365-41-0 C₁₁H₁₂BrNO Br (C5), Me (C3, C3, C7) 254.12 Altered reactivity due to bromine position; lower biological activity in some assays
6-Bromo-1,3-dimethylindolin-2-one 1379363-44-6 C₁₀H₁₀BrNO Br (C6), Me (C1, C3) 240.10 Reduced steric hindrance at C3; used in photodynamic therapy
6-Bromo-3,3-dimethyl-1-phenylindolin-2-one - C₁₆H₁₃BrNO Br (C6), Me (C3, C3), Ph (C1) 316.20 Enhanced lipophilicity; explored in organic electronics
6-Bromo-5-fluoroindolin-2-one - C₈H₅BrFNO Br (C6), F (C5) 242.03 Dual halogenation improves binding affinity in enzyme inhibition studies

Research Findings and Industrial Relevance

  • Medicinal Chemistry : this compound is a key intermediate in the synthesis of anti-cancer agents targeting BRAF and EGFR kinases. Its trimethyl groups confer rigidity, improving target selectivity .
  • Materials Science : Analogues like 6-Bromo-3,3-dimethyl-1-phenylindolin-2-one are used in organic semiconductors due to extended π-conjugation from the phenyl group .

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